molecular formula C24H26BrFN4O2S B14967129 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14967129
M. Wt: 533.5 g/mol
InChI Key: AFOGERKVCMQSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone core, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the quinazolinone core.

    Attachment of the Fluorophenyl Group: This is usually done through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

    Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or the piperazine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles to create derivatives of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 6-iodo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
  • 6-methyl-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

The uniqueness of 6-bromo-3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may enhance its reactivity and potential interactions with biological targets compared to its analogs.

Properties

Molecular Formula

C24H26BrFN4O2S

Molecular Weight

533.5 g/mol

IUPAC Name

6-bromo-3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H26BrFN4O2S/c25-17-5-10-21-20(16-17)23(32)30(24(33)27-21)11-3-1-2-4-22(31)29-14-12-28(13-15-29)19-8-6-18(26)7-9-19/h5-10,16H,1-4,11-15H2,(H,27,33)

InChI Key

AFOGERKVCMQSIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.